2-(2,5-Dimethylphenyl)piperidine
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Overview
Description
2-(2,5-Dimethylphenyl)piperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its structural features, which include a piperidine ring substituted with a 2,5-dimethylphenyl group. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, microwave irradiation can be employed for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactions, which provide high yields and diastereoselectivities. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce enantioenriched α-substituted piperidines . This method is scalable and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethylphenyl)piperidine undergoes various chemical reactions, including:
Substitution: Substitution reactions, such as electrophilic iodination, can introduce new functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidants include molecular oxygen and specific additives to tune selectivity.
Reduction: Hydrogenation typically employs catalysts like palladium or rhodium.
Substitution: Electrophilic iodination uses iodine or iodinating agents under controlled conditions.
Major Products:
Oxidation: Pyrrolidin-2-ones and 3-iodopyrroles.
Reduction: Various substituted piperidines.
Substitution: Iodinated piperidine derivatives.
Scientific Research Applications
2-(2,5-Dimethylphenyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Dihydropyridine: A partially saturated derivative of pyridine, often used in calcium channel blockers.
Other Piperidine Derivatives: Compounds like 2,6-dimethylpiperidine and 2,5-dimethylpiperidine share structural similarities but differ in their substitution patterns and biological activities.
Uniqueness: 2-(2,5-Dimethylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-10-6-7-11(2)12(9-10)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3 |
InChI Key |
OYLNLSGRIMNJLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCCN2 |
Origin of Product |
United States |
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